N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a methoxy group, an oxopiperidine ring, and a cyclopentanecarboxamide moiety.
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can prevent the formation of blood clots, making Apixaban useful in the prevention and treatment of various thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of platelet aggregation . This results in a decreased likelihood of blood clot formation, which can help prevent thromboembolic events .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, its antithrombotic potency can vary across different species, as it has been found to inhibit FXa from rabbits, rats, and dogs . Additionally, its pharmacokinetic properties, such as bioavailability and clearance, can be affected by factors like renal function and potential drug-drug interactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide are not fully understood yet. Similar compounds have been found to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet known. Future studies could reveal the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the oxopiperidine ring and the attachment of the methoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxopiperidine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the oxopiperidine ring may produce piperidine derivatives.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as thromboembolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa), chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.
Rivaroxaban: Another FXa inhibitor with a similar mechanism of action.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the combination of a methoxy group, an oxopiperidine ring, and a cyclopentanecarboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-12-14(19-18(22)13-6-2-3-7-13)9-10-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYCHAWRACEYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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